5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a fused bicyclic pyrazole-pyrazine core. Key structural features include:
- A methyl-substituted 1,2,4-oxadiazole group at position 5 of the pyrazolo-pyrazinone core, contributing to metabolic stability and intermolecular interactions .
- A 4-methylphenyl group at position 2, which may influence steric and electronic properties in receptor binding .
The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of pyrazole precursors with oxadiazole-containing intermediates, followed by functionalization via alkylation or acylation .
Properties
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c1-14-2-4-15(5-3-14)17-11-18-23(29)27(8-9-28(18)25-17)12-21-24-22(26-32-21)16-6-7-19-20(10-16)31-13-30-19/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHICQUGSXTEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives:
Key Observations :
Substituent Impact on Bioactivity :
- The 1,3-benzodioxol-5-yl group (common in the target compound and derivatives) is associated with antimicrobial activity, likely due to its ability to disrupt microbial membranes or enzymes .
- Oxadiazole rings (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) influence metabolic stability. For instance, 1,2,4-oxadiazoles exhibit greater resistance to hydrolysis compared to 1,3,4-oxadiazoles .
Synthetic Routes :
- The target compound’s 1,2,4-oxadiazole moiety may be synthesized via cycloaddition of nitrile oxides with amidoximes, as seen in .
- In contrast, dihydropyrazole derivatives (e.g., ) are typically synthesized via hydrazine-mediated cyclization of chalcones .
Derivatives with hydroxymethyl groups (e.g., ) show higher polarity, which may improve aqueous solubility but reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
